molecular formula C23H31FO5 B12769681 Dexamethasone acid ethyl ester CAS No. 37926-77-5

Dexamethasone acid ethyl ester

Cat. No.: B12769681
CAS No.: 37926-77-5
M. Wt: 406.5 g/mol
InChI Key: VWJZUPZHKJIUEH-HOGMHMTRSA-N
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Description

Dexamethasone ethyl ester is a synthetic glucocorticoid derived from dexamethasone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dexamethasone ethyl ester can be synthesized through esterification of dexamethasone. The process involves the reaction of dexamethasone with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of dexamethasone ethyl ester follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Dexamethasone ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Mechanism of Action

Dexamethasone ethyl ester exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex to the nucleus, where it modulates the transcription of target genes. The compound inhibits the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dexamethasone ethyl ester is unique due to its specific ester linkage, which influences its pharmacokinetics and pharmacodynamics. Compared to other dexamethasone esters, it may offer different rates of hydrolysis and release, making it suitable for specific therapeutic applications .

Biological Activity

Dexamethasone acid ethyl ester (DAEE) is a synthetic glucocorticoid derived from dexamethasone, known for its potent anti-inflammatory and immunosuppressive properties. This article explores the biological activity of DAEE, including its pharmacological effects, mechanisms of action, and relevant case studies.

DAEE is chemically characterized as C23H31FO5, and it functions primarily through the modulation of the immune response and inflammation. Its mechanism involves:

  • Inhibition of Inflammatory Mediators : DAEE reduces the production of inflammatory cytokines and mediators, such as prostaglandins and leukotrienes.
  • Suppression of Immune Response : It inhibits the proliferation of lymphocytes and reduces the activity of macrophages, which are critical in the inflammatory process .

Pharmacokinetics

The pharmacokinetic profile of DAEE is crucial for understanding its therapeutic potential. Key parameters include:

  • Bioavailability : DAEE exhibits approximately 70-78% bioavailability when administered orally .
  • Volume of Distribution : The volume of distribution varies with the route of administration; for example, a 1.5 mg oral dose has a volume of distribution of 51.0 L .
  • Half-life : The mean terminal half-life can range from 4 to 6.6 hours depending on the formulation and administration route .

Anti-inflammatory Effects

DAEE is widely used to treat various inflammatory conditions, including:

  • Autoimmune Diseases : It has shown efficacy in conditions like rheumatoid arthritis and lupus by significantly reducing inflammation and improving patient outcomes.
  • Respiratory Conditions : DAEE has been effective in managing acute respiratory distress syndrome (ARDS) and COVID-19 related complications .

Case Studies

  • COVID-19 Treatment :
    A systematic review indicated that dexamethasone significantly reduced mortality among hospitalized patients with severe COVID-19. The treatment resulted in a risk ratio (RR) of 0.89 for mortality within 28 days, demonstrating its critical role in managing severe respiratory distress associated with viral infections .
  • Intra-articular Administration :
    A study comparing liposomal versus water-soluble forms of dexamethasone found that intra-articular injections of liposomal dexamethasone maintained therapeutic concentrations longer in periarticular tissues, suggesting enhanced efficacy in treating joint inflammation .

Data Summary Table

ParameterValue
Chemical FormulaC23H31FO5
Bioavailability70-78%
Volume of Distribution51.0 L (oral)
Half-life4 - 6.6 hours
Key Therapeutic UsesAutoimmune diseases, ARDS, COVID-19

Properties

CAS No.

37926-77-5

Molecular Formula

C23H31FO5

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C23H31FO5/c1-5-29-19(27)23(28)13(2)10-17-16-7-6-14-11-15(25)8-9-20(14,3)22(16,24)18(26)12-21(17,23)4/h8-9,11,13,16-18,26,28H,5-7,10,12H2,1-4H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1

InChI Key

VWJZUPZHKJIUEH-HOGMHMTRSA-N

Isomeric SMILES

CCOC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O

Canonical SMILES

CCOC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O

Origin of Product

United States

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